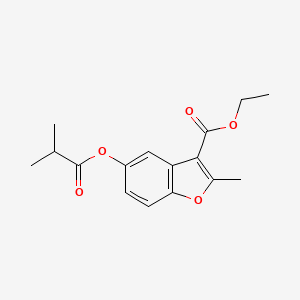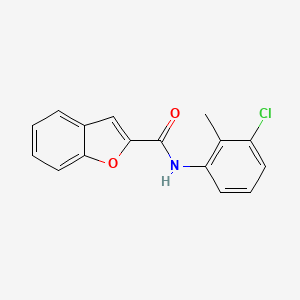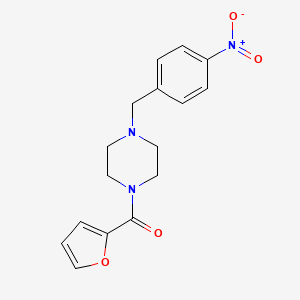![molecular formula C19H28N4O2 B5512841 5-isopropyl-3-{1-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-2-pyrrolidinyl}isoxazole](/img/structure/B5512841.png)
5-isopropyl-3-{1-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-2-pyrrolidinyl}isoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Research in the field of isoxazole and pyrazole derivatives, such as the works by Sobenina et al. (2005) and Dubovtsev et al. (2017), provide insights into the synthesis techniques that could potentially apply to the complex molecule . For instance, Sobenina et al. detailed the selective preparation of amino-isoxazoles, which could be related to the synthesis pathway of our target compound through similar reactive strategies involving hydroxylamine and other reagents (Sobenina et al., 2005).
Molecular Structure Analysis
The molecular structure of such a compound likely features a complex arrangement of rings and functional groups, as indicated by the presence of isoxazole and pyrazole moieties. Research by Dias and Diyabalanage (2006) on trimeric silver(I) pyrazolates with various substituents offers a perspective on the structural characterization of related compounds, which could be extrapolated to understand the 3D conformation, bonding patterns, and electronic structure of our target molecule (Dias & Diyabalanage, 2006).
Chemical Reactions and Properties
Isoxazoles and pyrazoles are known for their reactivity and potential in forming various derivatives through chemical reactions. The studies by Amer et al. (2007) and Zhang et al. (2017) on the synthesis of new pyrrolo-isoxazole and pyrrole derivatives from isoxazoles highlight the versatile reactivity of these compounds, suggesting a wide range of chemical transformations that our target molecule might undergo (Amer et al., 2007).
Physical Properties Analysis
While direct studies on the physical properties of "5-isopropyl-3-{1-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-2-pyrrolidinyl}isoxazole" may not be readily available, related research on isoxazole derivatives provides a foundation for predicting its physical characteristics. The work by Chicheva et al. (2019) on the electrochemical and optical properties of isoxazole derivatives offers insights into the potential electrochromic behavior, solubility, and optical properties of similar complex molecules (Chicheva et al., 2019).
Chemical Properties Analysis
The chemical properties of our target molecule, such as acidity, basicity, and stability, can be inferred from studies on similar compounds. The research on the synthesis and characterization of pyrazole and isoxazole derivatives, as seen in the work of Lin et al. (2017), provides valuable information on the reactivity, potential for substitution reactions, and stability under various conditions (Lin et al., 2017).
properties
IUPAC Name |
1-[2-(5-propan-2-yl-1,2-oxazol-3-yl)pyrrolidin-1-yl]-3-(1,3,5-trimethylpyrazol-4-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O2/c1-12(2)18-11-16(21-25-18)17-7-6-10-23(17)19(24)9-8-15-13(3)20-22(5)14(15)4/h11-12,17H,6-10H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABJFIRFPDMEJJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CCC(=O)N2CCCC2C3=NOC(=C3)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(2-chloro-6-methyl-3-quinolinyl)methylene]-3,4-dimethoxybenzohydrazide](/img/structure/B5512759.png)
![5-methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5512761.png)

![1-[4-(dimethylamino)phenyl]-2,2,2-trifluoroethanone oxime](/img/structure/B5512770.png)
![4-[1-(biphenyl-4-ylmethyl)-1H-tetrazol-5-yl]-1,4-oxazepan-6-ol](/img/structure/B5512792.png)

![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B5512800.png)




![7-[4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5512846.png)
